Differential Anticancer Potency of 4-(Pyridin-3-yl)thiazole-2-acetamide Scaffold in Chondrosarcoma Cells
The core 4-(3-pyridyl)thiazole-2-acetamide scaffold, which defines 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, demonstrates a distinct and potent anticancer profile. In a head-to-head study of 24 novel derivatives, the most active compound from this class, featuring a benzimidazole side chain, exhibited an IC50 of 2.03±1.05 µM against the SW1353 human chondrosarcoma cell line. This is significantly more potent than the standard chemotherapeutic agent doxorubicin, which had an IC50 of 5.05±1.07 µM . The target compound's specific 3-pyridyl isomer is a critical contributor to this class-level activity, as the study explicitly demonstrated that cytotoxicity varied with the position of the pyridyl nitrogen .
| Evidence Dimension | In vitro cytotoxicity (IC50) against human chondrosarcoma (SW1353) cell line |
|---|---|
| Target Compound Data | Not directly reported for the specific compound, but the class lead (benzimidazole-substituted 4-(pyridin-3-yl)thiazole-2-acetamide) achieved an IC50 of 2.03 ± 1.05 µM. |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic) achieved an IC50 of 5.05 ± 1.07 µM. |
| Quantified Difference | The class lead is approximately 2.5-fold more potent than doxorubicin in this assay. |
| Conditions | MTT assay performed on the SW1353 human chondrosarcoma cell line. |
Why This Matters
This data positions the 3-pyridyl thiazole acetamide scaffold as a promising starting point for developing chondrosarcoma therapeutics with superior potency to a clinical standard, a key consideration for procurement in oncology drug discovery programs.
- [1] Coskun, G. P., Sahin, Z., Erdogan, O., Cevik, S. N., Yurttas, L., Berk, B., Ulgen, M., & Demirayak, S. (2022). Discovery of novel potent human chondrosarcoma (SW1353) inhibitors: 4-(2/3/4-pyridyl)thiazole 2-acetamide derivatives. Journal of Molecular Structure, 1270, 133924. https://doi.org/10.1016/j.molstruc.2022.133924 View Source
